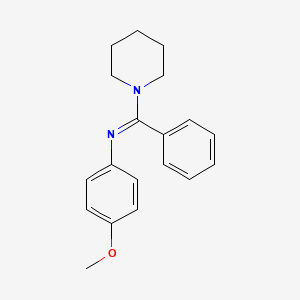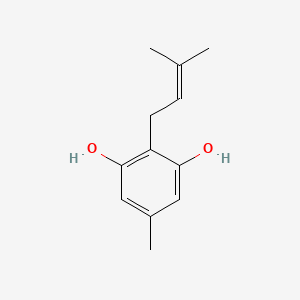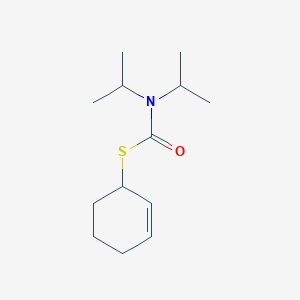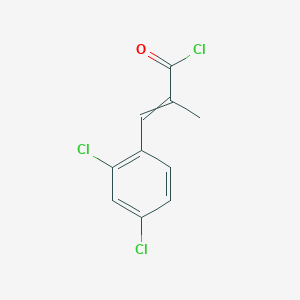
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylprop-2-enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with methyl vinyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the methylprop-2-enoyl moiety can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Addition: Formation of halogenated or hydrogenated derivatives.
Oxidation/Reduction: Formation of corresponding alcohols or ketones.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 3-(2,4-Dichlorophenyl)-2-methylprop-2-enol
- 2,4-Dichlorophenylacetic acid
Uniqueness
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoyl chloride is unique due to its specific structural features, which confer distinct reactivity and biological properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it versatile for various synthetic and research applications.
Properties
CAS No. |
40146-28-9 |
|---|---|
Molecular Formula |
C10H7Cl3O |
Molecular Weight |
249.5 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-methylprop-2-enoyl chloride |
InChI |
InChI=1S/C10H7Cl3O/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3 |
InChI Key |
GWEWCNHUKMBMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


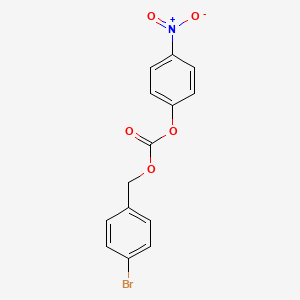



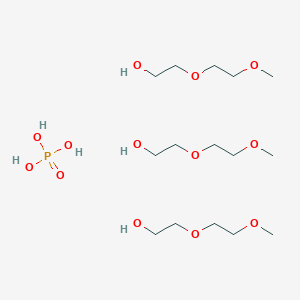
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
